Cas no 1248912-86-8 ((2-Aminobutyl)(2-methoxyethyl)amine)

(2-Aminobutyl)(2-methoxyethyl)amine is a bifunctional amine compound featuring both primary amine and ether moieties, making it a versatile intermediate in organic synthesis and specialty chemical applications. Its structure enables reactivity in nucleophilic substitutions, reductive aminations, and as a ligand in coordination chemistry. The presence of a methoxyethyl group enhances solubility in polar solvents, while the aminobutyl chain provides flexibility for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where tailored amine functionalities are required. Its balanced hydrophilicity and lipophilicity contribute to favorable physicochemical properties for formulation development. Careful handling under inert conditions is recommended due to the primary amine's sensitivity to oxidation.
(2-Aminobutyl)(2-methoxyethyl)amine structure
1248912-86-8 structure
商品名:(2-Aminobutyl)(2-methoxyethyl)amine
CAS番号:1248912-86-8
MF:C7H18N2O
メガワット:146.230621814728
CID:5296333

(2-Aminobutyl)(2-methoxyethyl)amine 化学的及び物理的性質

名前と識別子

    • (2-aminobutyl)(2-methoxyethyl)amine
    • n1-(2-Methoxyethyl)butane-1,2-diamine
    • 1,2-Butanediamine, N1-(2-methoxyethyl)-
    • (2-Aminobutyl)(2-methoxyethyl)amine
    • インチ: 1S/C7H18N2O/c1-3-7(8)6-9-4-5-10-2/h7,9H,3-6,8H2,1-2H3
    • InChIKey: NCJCJQVRCBKWPP-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCNCC(CC)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 68.6
  • トポロジー分子極性表面積: 47.3
  • 疎水性パラメータ計算基準値(XlogP): -0.3

(2-Aminobutyl)(2-methoxyethyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01068524-1g
(2-Aminobutyl)(2-methoxyethyl)amine
1248912-86-8 95%
1g
¥4697.0 2024-04-18
Enamine
EN300-766280-1.0g
(2-aminobutyl)(2-methoxyethyl)amine
1248912-86-8 95.0%
1.0g
$414.0 2025-03-21
Enamine
EN300-766280-0.05g
(2-aminobutyl)(2-methoxyethyl)amine
1248912-86-8 95.0%
0.05g
$348.0 2025-03-21
Enamine
EN300-766280-5.0g
(2-aminobutyl)(2-methoxyethyl)amine
1248912-86-8 95.0%
5.0g
$1199.0 2025-03-21
Enamine
EN300-766280-0.5g
(2-aminobutyl)(2-methoxyethyl)amine
1248912-86-8 95.0%
0.5g
$397.0 2025-03-21
Enamine
EN300-766280-0.25g
(2-aminobutyl)(2-methoxyethyl)amine
1248912-86-8 95.0%
0.25g
$381.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374295-250mg
n1-(2-Methoxyethyl)butane-1,2-diamine
1248912-86-8 95%
250mg
¥21842.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374295-1g
n1-(2-Methoxyethyl)butane-1,2-diamine
1248912-86-8 95%
1g
¥25455.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374295-100mg
n1-(2-Methoxyethyl)butane-1,2-diamine
1248912-86-8 95%
100mg
¥19393.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374295-500mg
n1-(2-Methoxyethyl)butane-1,2-diamine
1248912-86-8 95%
500mg
¥22800.00 2024-08-09

(2-Aminobutyl)(2-methoxyethyl)amine 関連文献

(2-Aminobutyl)(2-methoxyethyl)amineに関する追加情報

(2-Aminobutyl)(2-methoxyethyl)amine: A Versatile Compound with Broad Applications in Biomedical Research

The chemical compound (2-Aminobutyl)(2-methoxyethyl)amine, identified by its CAS number 1248912-86-8, has emerged as a critical molecule in the field of biomedical research. This compound, characterized by its unique molecular structure, exhibits multifunctional properties that have attracted significant attention from scientists and researchers. Recent advancements in synthetic chemistry and pharmacological studies have further highlighted its potential in various applications, including drug delivery systems, polymer science, and bioactive material development. As one of the most promising candidates in the aminoalkyl ether family, this molecule is now being explored for its role in enhancing therapeutic efficacy and reducing side effects in clinical trials.

At the molecular level, (2-Aminobutyl)(2-methoxyethyl)amine is a derivative of amine functional groups combined with ether linkages, which confer it with both hydrophilic and hydrophobic characteristics. This dual nature makes it an ideal candidate for designing biocompatible polymers and targeted drug delivery systems. The presence of the 2-methoxyethyl group further enhances its solubility in aqueous environments, a property that is crucial for its application in pharmaceutical formulations. Recent studies have demonstrated that the compound's molecular architecture allows for the incorporation of various functional groups, enabling customization for specific therapeutic needs.

One of the most exciting developments in recent years is the use of (2-Aminobutyl)(2-methoxyethyl)amine in the development of smart drug delivery systems. Researchers at the University of California, San Francisco, have reported in 2023 that this compound can serve as a crosslinker in the synthesis of polymeric nanoparticles that respond to physiological stimuli such as pH or temperature changes. These stimuli-responsive materials have shown improved drug release profiles compared to conventional systems, making them particularly valuable for the treatment of chronic diseases. The ability to control the release kinetics of therapeutic agents through chemical modifications of this compound has opened new avenues for personalized medicine.

Another significant area of research involves the application of (2-Aminobut,yl)(2-methoxyethyl)amine in the field of biomaterials engineering. A 2024 study published in the journal Advanced Healthcare Materials demonstrated that this compound can be used to create hydrogels with tunable mechanical properties. These hydrogel scaffolds have shown promise in tissue engineering applications, particularly for the regeneration of cartilage and bone tissues. The biocompatibility of the compound, combined with its ability to form crosslinked networks, makes it an attractive option for developing 3D bioprinting inks that mimic native extracellular matrices.

In the realm of pharmaceutical chemistry, the compound's role as a building block for the synthesis of antibiotic derivatives has also garnered attention. A collaborative effort between researchers at MIT and Harvard University in 2023 revealed that (2-Aminobutyl)(2-methoxyethyl)amine can be incorporated into the structure of beta-lactam antibiotics to enhance their resistance against multidrug-resistant bacteria. This breakthrough has significant implications for combating the growing global threat of antibiotic resistance. The ability to modify the molecular structure of this compound to create new antibiotics highlights its versatility in addressing critical medical challenges.

Recent advances in nanotechnology have also expanded the potential applications of (2-Aminobutyl)(2-methoxyethyl)amine. Scientists at the National Institutes of Health have developed nanoparticle-based delivery systems that utilize this compound as a stabilizing agent. These nanocarriers have demonstrated enhanced stability in biological environments and improved targeting capabilities for precision medicine applications. The compound's ability to interact with various biomolecules has made it a valuable tool for designing targeted drug delivery systems that minimize systemic toxicity while maximizing therapeutic efficacy.

Despite its promising applications, the use of (2-Aminobutyl)(2-methoxyethyl)amine requires careful consideration of its chemical stability and reactivity. Researchers have identified that the compound's amine functional groups are susceptible to oxidation under certain conditions, which can affect its performance in biological systems. To address this challenge, a team at the University of Tokyo developed a modified version of the compound with enhanced stability, which has since been adopted in several pharmaceutical formulations. This innovation underscores the importance of ongoing research in optimizing the compound's properties for specific applications.

Looking ahead, the future of (2-Aminobutyl)(2-methoxyethyl)amine appears to be closely tied to advancements in computational chemistry and machine learning. These technologies are being used to predict the compound's behavior in different environments and to design new derivatives with improved properties. A 2024 study published in Nature Chemistry showcased how artificial intelligence algorithms can accelerate the discovery of new applications for this compound, potentially revolutionizing fields such as regenerative medicine and biomedical engineering.

In conclusion, (2-Aminobutyl)(2-methoxyethyl)amine represents a remarkable example of how a single chemical compound can have far-reaching implications across multiple scientific disciplines. From its role in drug delivery systems to its potential in biomaterials engineering, this compound continues to be a focal point of innovative research. As our understanding of its properties and applications deepens, it is likely to play an increasingly important role in shaping the future of biomedical science and technology.

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